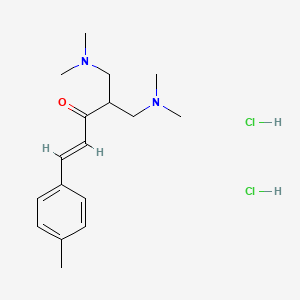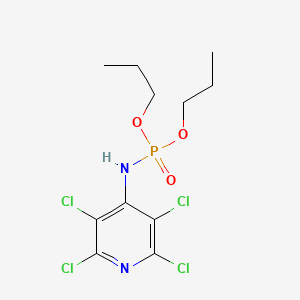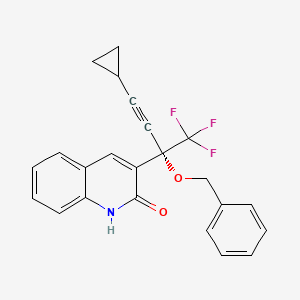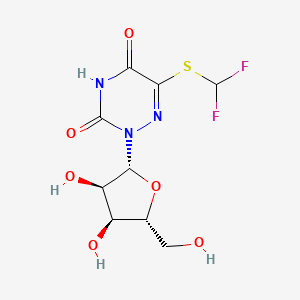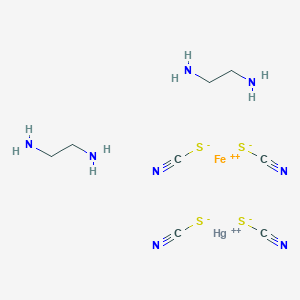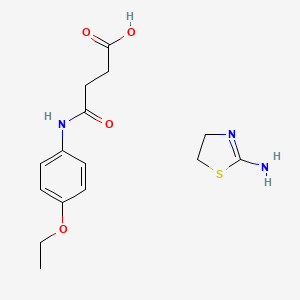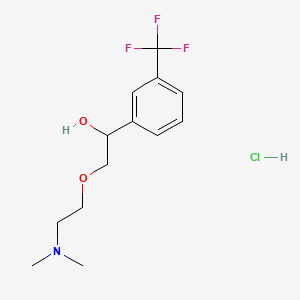
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves several synthetic routes and reaction conditions. While specific details on the synthesis of this exact compound are limited, similar compounds often involve the use of dimethylaminoethanol and trifluoromethylbenzene derivatives under controlled conditions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparación Con Compuestos Similares
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride: This compound has a similar structure but contains a methylthio group instead of a trifluoromethyl group
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol: Another similar compound with slight variations in its structure. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
131961-47-2 |
|---|---|
Fórmula molecular |
C13H19ClF3NO2 |
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C13H18F3NO2.ClH/c1-17(2)6-7-19-9-12(18)10-4-3-5-11(8-10)13(14,15)16;/h3-5,8,12,18H,6-7,9H2,1-2H3;1H |
Clave InChI |
LOWSUYDTPKAWJR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOCC(C1=CC(=CC=C1)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


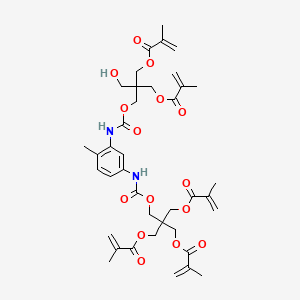

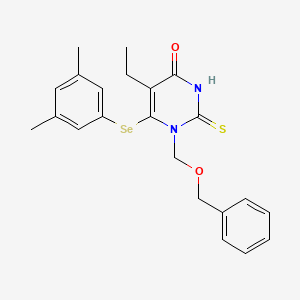
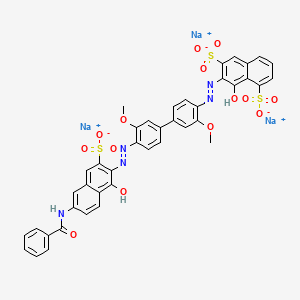
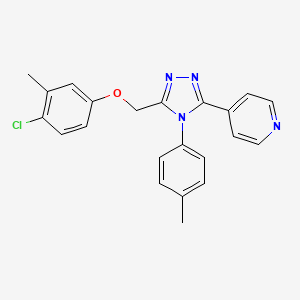
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
